Cyclododecyl cyclohexanecarboxylate
Description
Cyclododecyl cyclohexanecarboxylate is a synthetic ester compound comprising a cyclododecyl group (C₁₂H₂₃) esterified to a cyclohexanecarboxylic acid moiety. Its molecular formula is C₁₉H₃₄O₂, with a molecular weight of 294.48 g/mol. The compound features a bicyclic structure: a 12-membered cyclododecyl ring linked via an ester bond to a cyclohexane ring.
For instance, cyclohexanecarboxylate esters are implicated in microbial metabolic pathways, particularly in anaerobic degradation of aromatic compounds .
Properties
CAS No. |
114309-03-4 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
cyclododecyl cyclohexanecarboxylate |
InChI |
InChI=1S/C19H34O2/c20-19(17-13-9-8-10-14-17)21-18-15-11-6-4-2-1-3-5-7-12-16-18/h17-18H,1-16H2 |
InChI Key |
ZURFXDVOFUTNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)OC(=O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Typical reactions: Cyclododecyl cyclohexanecarboxylate exhibits reactions typical of carboxylic acids.
Conversion to acid chloride: It can be converted to the acid chloride, cyclohexanecarbonyl chloride.
Scientific Research Applications
Chemistry: Cyclododecyl cyclohexanecarboxylate may find applications in organic synthesis due to its reactivity.
Biology and Medicine: Research may explore its potential as a building block for drug molecules or as a ligand in coordination chemistry.
Industry: Its derivatives could be used in polymer chemistry or as intermediates in fine chemical synthesis.
Mechanism of Action
- Specific information on the mechanism of action for cyclododecyl cyclohexanecarboxylate is not widely available. Further research is needed to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Research Findings and Implications
- Bioremediation Potential: The enzymatic interactions observed in cyclohexanecarboxylate metabolism suggest this compound could be studied for biodegradability in contaminated environments.
- Industrial Use : Its hydrophobicity and stability make it a candidate for high-temperature lubricants, though further studies on ecotoxicity are needed.
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